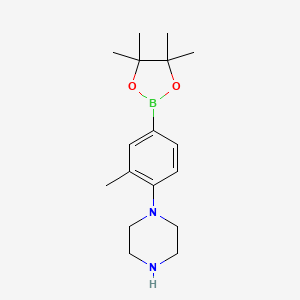
SchisantherinM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schisantherin M is a natural bioactive compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Schisantherin M typically involves the extraction from Schisandra chinensis fruit. Common extraction methods include ultrasonic extraction and a combination of ultrasonic and microwave techniques. The extract is then purified using the macroporous resin method .
Industrial Production Methods
Industrial production of Schisantherin M involves large-scale extraction processes. The fruit of Schisandra chinensis is harvested, dried, and then subjected to ultrasonic extraction. The extract is further purified using macroporous resin to obtain a high-purity product suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Schisantherin M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Schisantherin M can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Schisantherin M has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan derivatives and their chemical properties.
Biology: Investigated for its effects on neural progenitor cell regeneration and differentiation.
Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.
Mécanisme D'action
Schisantherin M exerts its effects through various molecular targets and pathways. It has been shown to regulate the expression of cell division control protein 42 (Cdc42), which plays a crucial role in cytoskeletal rearrangement and cell polarization. This regulation enhances neural progenitor cell proliferation and differentiation, providing potential therapeutic benefits for stroke recovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
Uniqueness
Schisantherin M is unique due to its specific molecular structure and its potent neuroprotective effects. While other lignans like Schisandrin A, B, and C also exhibit pharmacological properties, Schisantherin M has shown a distinct ability to promote neural progenitor cell regeneration, making it a promising candidate for neurodegenerative disease research .
Propriétés
Formule moléculaire |
C32H36O10 |
|---|---|
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
[(11R,12R,13S,14R)-3,22-dimethoxy-12,13-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O10/c1-9-15(3)31(33)41-25-17(5)18(6)26(42-32(34)16(4)10-2)20-12-22-28(40-14-38-22)30(36-8)24(20)23-19(25)11-21-27(29(23)35-7)39-13-37-21/h9-12,17-18,25-26H,13-14H2,1-8H3/b15-9+,16-10+/t17-,18+,25-,26-/m1/s1 |
Clé InChI |
QJQXHPKTQSZRKQ-DRUXWTRKSA-N |
SMILES isomérique |
C/C=C(/C(=O)O[C@H]1C2=CC3=C(OCO3)C(=C2C4=C(C5=C(OCO5)C=C4[C@@H]([C@H]([C@H]1C)C)OC(=O)/C(=C/C)/C)OC)OC)\C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C(=CC)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
![(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)


![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
